
C29H29ClN6O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinone Analog 31k involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at temperatures between 60-75°C . The reaction mixture is then cooled, and water is added to adjust the pH. The organic phase is washed, and the solvent is removed. The residue is purified through crystallization in acetonitrile to obtain the final product with high purity .
Industrial Production Methods
Industrial production of Pyrazinone Analog 31k follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale reactors and purification systems, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrazinone Analog 31k undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Pyrazinone Analog 31k has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinone Analog 31k involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit the release of histamine and other inflammatory mediators, making it effective in treating allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another compound with similar antihistaminic properties.
Desloratadine: A metabolite of loratadine with similar effects.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness
Pyrazinone Analog 31k is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to selectively inhibit certain pathways makes it a valuable compound in medicinal chemistry.
Biological Activity
C29H29ClN6O2 is a complex organic compound with notable biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound can be classified as a chlorinated derivative of a nitrogen-containing heterocyclic compound. The presence of chlorine and multiple nitrogen atoms in its structure suggests potential interactions with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study on related compounds showed that derivatives from Combretum erythrophyllum , which includes similar structural features, demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids derived from this plant ranged from 25 to 50 µg/mL against pathogens like Vibrio cholerae and Enterococcus faecalis .
In a broader context, the biological activity of compounds with similar structures has been documented, showing effectiveness against various bacterial strains. For instance, the zone of inhibition for essential oils containing similar constituents was reported as follows:
Bacteria | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 20.6 |
Pseudomonas aeruginosa | 22.2 |
Staphylococcus aureus | 20.4 |
Salmonella enterica | 17.6 |
These results highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy .
Cytotoxic Activity
The cytotoxic effects of compounds similar to this compound have also been explored, particularly in relation to cancer cell lines. In studies involving essential oils from plants like Curcuma longa, IC50 values were established for breast cancer cell lines MCF-7 and MDA-MB-231, indicating significant cytotoxicity:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 40.74 ± 2.19 |
MDA-MB-231 | 45.17 ± 2.36 |
These findings suggest that compounds with structural similarities to this compound may also possess cytotoxic properties, making them candidates for further cancer research .
Antioxidant Activity
Antioxidant activities are critical in assessing the therapeutic potential of compounds like this compound. Research has shown that related compounds exhibit varying degrees of antioxidant activity, which is essential for combating oxidative stress in biological systems. For example, the antioxidant activities measured through DPPH and ABTS assays yielded promising results for certain essential oils:
Compound | DPPH Radical Scavenging (IC50 µg/mL) | ABTS Radical Scavenging (IC50 µg/mL) |
---|---|---|
C. longa (LEO) | 8.62 ± 0.18 | 9.21 ± 0.29 |
Ascorbic acid | 9.72 ± 0.15 | 10.97 ± 0.36 |
These results indicate that compounds with similar characteristics to this compound may also exhibit significant antioxidant properties, contributing to their overall biological activity .
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with compounds like this compound:
- Antimicrobial Efficacy : A study reported that extracts containing chlorinated derivatives effectively inhibited bacterial growth in vitro, providing a foundation for developing new antibacterial agents.
- Cytotoxicity Against Cancer Cells : Investigations into the effects on cancer cell lines revealed that certain derivatives could induce apoptosis, suggesting potential use in cancer therapy.
- Antioxidant Properties : Compounds similar to this compound have been shown to scavenge free radicals effectively, indicating their potential role in preventing oxidative damage.
Q & A
Basic Research Questions
Q. How can researchers identify reliable sources for literature reviews on C₂₉H₂₉ClN₆O₂?
- Methodological Answer : Prioritize peer-reviewed journals and primary literature (e.g., synthesis protocols, spectroscopic data) over secondary sources. Use databases like SciFinder or PubMed, applying filters for publication date and citation count to assess relevance. Evaluate source credibility by checking author affiliations, funding disclosures, and methodological transparency. Cross-reference findings with multiple studies to identify consensus or gaps .
Q. What criteria should guide the formulation of hypotheses for studying C₂₉H₂₉ClN₆O₂’s biological activity?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Feasibility: Ensure access to instrumentation (e.g., HPLC for purity checks).
- Novelty: Explore understudied targets (e.g., kinase inhibition) rather than well-characterized pathways.
- Relevance: Align with therapeutic gaps (e.g., antimicrobial resistance). Validate hypotheses via preliminary docking studies or literature-based SAR (Structure-Activity Relationship) analysis .
Q. What experimental design principles are critical for synthesizing C₂₉H₂₉ClN₆O₂?
- Methodological Answer :
- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, referencing protocols from analogous compounds.
- Controls : Include negative controls (e.g., omitting the catalyst) to confirm reaction specificity.
- Validation : Use orthogonal techniques (e.g., NMR, mass spectrometry) to confirm compound identity and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for C₂₉H₂₉ClN₆O₂?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Discrepancies in IC₅₀ values may arise from differences in cell permeability or buffer composition.
- Statistical Re-evaluation : Apply meta-analysis tools to assess data heterogeneity. For example, use funnel plots to detect publication bias or subgroup analysis to isolate confounding variables (e.g., solvent effects) .
- Example Table :
Study | IC₅₀ (μM) | Cell Line | Assay Type |
---|---|---|---|
A | 0.5 | HEK293 | Fluorescence |
B | 2.1 | HeLa | Luminescence |
Q. What strategies optimize the synthetic yield of C₂₉H₂₉ClN₆O₂ while minimizing byproducts?
- Methodological Answer :
- DOE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, stoichiometry). For instance, a 2³ factorial design can identify interactions between catalyst loading, reaction time, and solvent polarity.
- Byproduct Analysis : Employ LC-MS to track intermediates and propose mechanistic pathways (e.g., SN1 vs. SN2). Adjust protecting groups or solvent polarity to suppress undesired pathways .
Q. How should researchers design experiments to validate C₂₉H₂₉ClN₆O₂’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation or hydrolysis products. Compare fragmentation patterns with synthetic standards .
Q. Data Analysis & Interpretation
Q. What advanced spectroscopic techniques are recommended for characterizing C₂₉H₂₉ClN₆O₂’s stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals.
- VCD (Vibrational Circular Dichroism) : Analyze chiral centers without crystallization. Compare experimental IR/VCD spectra with DFT-computed models .
Q. How can computational methods enhance the understanding of C₂₉H₂₉ClN₆O₂’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess conformational stability.
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with kinase ATP-binding pockets) .
Q. Ethical & Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in studies on C₂₉H₂₉ClN₆O₂?
- Methodological Answer :
- Transparency : Disclose all experimental parameters (e.g., failed crystallization attempts, inconsistent bioactivity).
- Contextualization : Discuss how negative data refine hypotheses (e.g., solubility limitations affecting bioavailability). Use platforms like Zenodo for open-data sharing to prevent publication bias .
Properties
Molecular Formula |
C29H29ClN6O2 |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(E)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C29H29ClN6O2/c1-2-3-16-38-27-11-10-22(18-26(27)30)28-24(20-36(34-28)25-8-5-4-6-9-25)17-23(19-31)29(37)33-12-7-14-35-15-13-32-21-35/h4-6,8-11,13,15,17-18,20-21H,2-3,7,12,14,16H2,1H3,(H,33,37)/b23-17+ |
InChI Key |
QHTHGZXZKUIGGT-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.